2-Hydroxy-4'(methylthio)isobutyrophenone
Description
2-Hydroxy-4'-(methylthio)isobutyrophenone is a phenolic derivative characterized by a hydroxyl group at the 2-position of the benzene ring and a methylthio (-SCH₃) substituent at the 4'-position of the isobutyrophenone moiety.
Properties
CAS No. |
71867-98-6 |
|---|---|
Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
2-hydroxy-2-methyl-1-(4-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O2S/c1-11(2,13)10(12)8-4-6-9(14-3)7-5-8/h4-7,13H,1-3H3 |
InChI Key |
RCHVDUSMVBWVNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)SC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 2-Hydroxy-4'-(methylthio)isobutyrophenone and related compounds:
Table 1: Structural and Functional Comparison
Key Findings :
In contrast, 2-Hydroxy-4-(methylthio)butyric acid (a methionine precursor) demonstrates metabolic utility in animal feed, highlighting the importance of sulfur-containing aliphatic chains over aromatic systems .
Biological Activity: Marine-derived analogs like heveadride exhibit antifungal properties due to their macrocyclic lactone structure, which is absent in 2-Hydroxy-4'-(methylthio)isobutyrophenone . This suggests that bioactivity is highly structure-dependent.
Synthetic Accessibility: Semi-synthetic derivatives of gliotoxin (e.g., 5a,6-Anhydrobisdethiobis(methylthio)gliotoxin) require complex multi-step synthesis, whereas 2-Hydroxy-4'-(methylthio)isobutyrophenone could theoretically be synthesized via simpler Friedel-Crafts acylation or thiomethylation reactions .
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